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Introduction

BMS-986104 is a potent and selective modulator of the sphingosine-1-phosphate receptor 1
(S1P1).[1] As a prodrug, it is converted in vivo to its active phosphate metabolite, which then
acts as a biased agonist at the S1P1 receptor. This biased agonism, primarily signaling through
the Gai pathway with only partial induction of B-arrestin recruitment and receptor
internalization, is thought to contribute to its efficacy in autoimmune models while potentially
offering an improved safety profile compared to less selective S1P receptor modulators like
fingolimod.[2] Preclinical studies have demonstrated the efficacy of BMS-986104 in a mouse
model of experimental autoimmune encephalomyelitis (EAE), an animal model widely used to
study the pathophysiology of multiple sclerosis.[1]

These application notes provide a detailed protocol for the use of BMS-986104 in a standard
EAE model, along with data presentation guidelines and a diagram of the relevant signaling
pathway.

Signaling Pathway of BMS-986104

BMS-986104, through its active phosphate metabolite, selectively targets the S1P1 receptor.
Its mechanism of action is characterized by biased agonism. Upon binding to the S1P1
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receptor on lymphocytes, it preferentially activates the Gai signaling cascade. This inhibits
adenylyl cyclase, leading to decreased cyclic AMP (cCAMP) levels. This signaling pathway is
crucial for inhibiting the egress of lymphocytes from lymph nodes, thereby reducing the
infiltration of autoreactive lymphocytes into the central nervous system.

Unlike pan-S1P receptor agonists, BMS-986104 is a partial agonist for B-arrestin recruitment,
leading to less pronounced receptor internalization and degradation. This property is
hypothesized to contribute to a more favorable safety profile, particularly concerning
cardiovascular side effects associated with other S1P receptor modulators.
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BMS-986104-P signaling at the S1P1 receptor.

Experimental Protocols

The following is a representative protocol for evaluating the efficacy of BMS-986104 in a
murine EAE model induced by myelin oligodendrocyte glycoprotein (MOG) 35-55 peptide in
C57BL/6 mice. This model recapitulates many of the immunological and neuropathological

features of multiple sclerosis.

Experimental Workflow
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Phase 1: EAE Induction and Treatment

Day 0:
EAE Induction
(MOG35-55 Emulsion s.c.)
+ Pertussis Toxin (i.p.)

Treatment Initiation Day 2:

(Prophylactic or Therapeutic) Pertussis Toxin (i.p.)

Daily Administration of
BMS-986104 or Vehicle

Phase 2: Monitoring and Assessment

Daily Monitoring:

- Clinical Score
- Body Weight

Phavse 3: Endpoint Analysis

Endpoint:
(e.g., Day 21-28)

Tissue Harvest:
- Spinal Cord
- Brain
- Spleen
- Lymph Nodes

Histological Analysis: Flow Cytometry:
- H&E (Inflammation) - CNS Infiltrating Cells
- Luxol Fast Blue (Demyelination) - Splenocytes

Click to download full resolution via product page

Workflow for BMS-986104 evaluation in EAE.
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Materials

» Animals: Female C57BL/6 mice, 8-10 weeks old.

e Antigen: Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.

¢ Adjuvant: Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
» Toxin: Pertussis toxin.

e Test Compound: BMS-986104.

» Vehicle: Appropriate vehicle for BMS-986104 solubilization (e.g., 0.5% methylcellulose in
water).

Procedure
e EAE Induction (Day 0):

o Prepare an emulsion of MOG35-55 peptide in CFA (1:1 ratio). A typical concentration is
200 pg of MOG35-55 per 100 pL of emulsion.

o Anesthetize mice and administer a total of 200 pL of the emulsion subcutaneously (s.c.)
over two sites on the flank.

o Administer 200 ng of pertussis toxin intraperitoneally (i.p.).
o Pertussis Toxin Boost (Day 2):
o Administer a second dose of 200 ng of pertussis toxin i.p.
o Compound Administration:
o Prophylactic Treatment: Begin daily administration of BMS-986104 or vehicle on Day 0.

o Therapeutic Treatment: Begin daily administration upon the first signs of clinical symptoms
(typically around Day 10-12).

o Route of Administration: Oral gavage is a common route for BMS-986104.
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o Dosage: Based on preclinical studies of similar S1P1 modulators, a starting dose range
could be 0.1 to 10 mg/kg. Dose-response studies are recommended to determine the
optimal effective dose.

e Clinical Assessment:
o Monitor mice daily for clinical signs of EAE and record their body weight.

o Clinical scoring should be performed by a blinded observer according to a standardized
scale:

0: No clinical signs.

1: Limp tail.

2: Hind limb weakness or wobbly gait.

3: Partial hind limb paralysis.

4. Complete hind limb paralysis.

5: Moribund or dead.

e Endpoint and Tissue Collection:
o The experiment is typically terminated between Day 21 and Day 28 post-induction.

o At the endpoint, mice are euthanized, and tissues (spinal cord, brain, spleen, lymph
nodes) are collected for further analysis.

Histological Analysis

o Perfuse mice with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).
» Dissect the spinal cord and post-fix in 4% PFA.

e Process the tissue for paraffin embedding and sectioning.
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 Stain sections with Hematoxylin and Eosin (H&E) to assess inflammation and with Luxol
Fast Blue (LFB) to assess demyelination.

» Score the sections for the degree of cellular infiltration and the extent of demyelination.

Flow Cytometry

« |solate mononuclear cells from the brain and spinal cord by mechanical dissociation and
density gradient centrifugation.

» Prepare single-cell suspensions from spleens and lymph nodes.

 Stain cells with fluorescently labeled antibodies against immune cell markers (e.g., CD4,
CDS8, B220, CD11b) to quantify different immune cell populations in the CNS and peripheral
lymphoid organs.

Data Presentation

Quantitative data should be summarized in clearly structured tables to facilitate comparison
between treatment groups.

Table 1: Clinical EAE Parameters

Mean Maximum Cumulative
Treatment Group Mean Day of Onset o .
Clinical Score Disease Index

Vehicle

BMS-986104 (Dose 1)

BMS-986104 (Dose 2)

Positive Control (e.g.,

Fingolimod)

Table 2: Histopathological Analysis of Spinal Cord
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Treatment Group Inflammation Score (H&E) Demyelination Score (LFB)

Vehicle

BMS-986104 (Dose 1)

BMS-986104 (Dose 2)

Positive Control

Table 3: Immune Cell Infiltration in the CNS (Flow Cytometry)

CD11b+
Myeloid Cells
(%)

Treatment CD4+ T Cells CD8+ T Cells B220+ B Cells
Group (%) (%) (%)

Vehicle

BMS-986104
(Dose 1)

BMS-986104
(Dose 2)

Positive Control

Conclusion

BMS-986104 represents a promising therapeutic candidate for autoimmune diseases such as
multiple sclerosis. The provided protocols and guidelines offer a framework for the preclinical
evaluation of BMS-986104 in the EAE model. Rigorous experimental design, including
appropriate controls and blinded assessment, is crucial for obtaining reliable and reproducible
data. The biased agonism of BMS-986104 at the S1P1 receptor provides a strong rationale for
its investigation as a differentiated immunomodulatory agent.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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